![molecular formula C8H12N4O B2900596 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-4-ylurea CAS No. 2408970-54-5](/img/structure/B2900596.png)
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-4-ylurea
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Description
“4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-4-ylurea” is a chemical compound that is part of the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . It is synthesized in a cost-efficient manner and can be functionalized with different substituents .
Synthesis Analysis
The synthesis of this compound involves the introduction of different substituents in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .Molecular Structure Analysis
The molecular structure of this compound is complex. It has a tetrahydropyrazolo[1,5-a]pyridine core . The InChI code for this compound is1S/C7H10N2O/c10-7-5-6-3-1-2-4-9(6)8-7/h5H,1-4H2,(H,8,10)
. Chemical Reactions Analysis
The chemical reactions involving this compound are complex. For example, the alkylation with methyl iodide in DMF/KOH medium in the presence of atmospheric oxygen is accompanied by oxidation of the pyridine ring with the formation of N-methyl-substituted heteroaromatic derivative .Physical And Chemical Properties Analysis
This compound has a molecular weight of 138.17 . It is a yellow to brown solid at room temperature . The InChI key for this compound isKKFUMHNDJQUPOS-UHFFFAOYSA-N
.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-8(13)11-6-2-1-5-12-7(6)3-4-10-12/h3-4,6H,1-2,5H2,(H3,9,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUHIARKGSUBCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=NN2C1)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-4-ylurea |
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